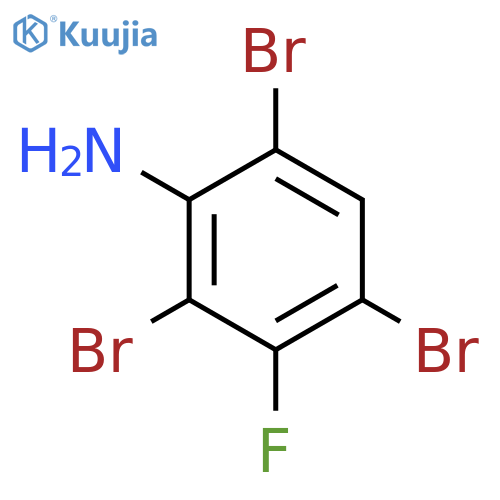Cas no 84483-24-9 (2,4,6-tribromo-3-fluoroaniline)

84483-24-9 structure
商品名:2,4,6-tribromo-3-fluoroaniline
CAS番号:84483-24-9
MF:C6H3Br3FN
メガワット:347.805122613907
MDL:MFCD30625567
CID:667120
PubChem ID:13218919
2,4,6-tribromo-3-fluoroaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2,4,6-tribromo-3-fluoro-
- 2,4,6-tribromo-3-fluoroaniline
- 84483-24-9
- DTXSID60529207
-
- MDL: MFCD30625567
- インチ: InChI=1S/C6H3Br3FN/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,11H2
- InChIKey: MNEDONFESUUOPC-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C(=C1Br)F)Br)N)Br
計算された属性
- せいみつぶんしりょう: 346.77792g/mol
- どういたいしつりょう: 344.77996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2,4,6-tribromo-3-fluoroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-266763-1.0g |
2,4,6-tribromo-3-fluoroaniline |
84483-24-9 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-266763-1g |
2,4,6-tribromo-3-fluoroaniline |
84483-24-9 | 1g |
$0.0 | 2023-09-12 |
2,4,6-tribromo-3-fluoroaniline 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
84483-24-9 (2,4,6-tribromo-3-fluoroaniline) 関連製品
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
